(S)-2-Ethyl-2-methylpentanoic acid
Description
(S)-2-Ethyl-2-methylpentanoic acid (CAS 5343-52-2) is a branched-chain carboxylic acid with a five-carbon backbone. Its structure features both ethyl (-CH₂CH₃) and methyl (-CH₃) substituents on the second carbon, contributing to its unique physicochemical properties . Key characteristics include:
- Molecular formula: C₈H₁₆O₂
- Molecular weight: 144.21 g/mol
- Physical state: Colorless to pale yellow liquid at room temperature with a pungent odor .
- Applications: Used in synthesizing esters for flavoring agents, fragrances, surfactants, and plasticizers . Its branched structure imparts low volatility and a high boiling point compared to linear carboxylic acids of similar molecular weight .
Properties
CAS No. |
159225-52-2 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-2-ethyl-2-methylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)/t8-/m0/s1 |
InChI Key |
WUWPVNVBYOKSSZ-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@](C)(CC)C(=O)O |
Canonical SMILES |
CCCC(C)(CC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpentanoic acid can be achieved through several methods. One common approach involves the condensation of n-propanal to form 2-methyl-2-pentenal, which is then converted to 2-methyl-2-pentene aldehyde oxime using hydroxylamine . The oxime is dehydrated to form 2-methyl-2-allyl acetonitrile, which is subsequently hydrolyzed to yield 2-methyl-2-pentenoic acid .
Industrial Production Methods
Industrial production methods for 2-ethyl-2-methylpentanoic acid typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Ethyl-2-methylpentanoic acid is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylpentanoic acid involves its interaction with molecular targets and pathways in biological systems. As a derivative of valproic acid, it is believed to exert its effects by modulating the activity of enzymes involved in fatty acid metabolism and by influencing the expression of genes related to cell growth and differentiation .
Comparison with Similar Compounds
Structural and Functional Differences
Branching and Steric Effects: The ethyl-methyl branching in (S)-2-ethyl-2-methylpentanoic acid reduces molecular symmetry, increasing steric hindrance and lowering volatility compared to linear valeric acid . Racemic (2RS)-2-ethylpentanoic acid lacks the methyl group, resulting in weaker steric effects and lower boiling points than the target compound .
Acidity and Reactivity: The chlorine atom in (2S)-2-chloro-4-methylpentanoic acid enhances acidity (lower pKa) due to its electron-withdrawing effect, making it more reactive in nucleophilic substitutions . Branched acids like (S)-2-ethyl-2-methylpentanoic acid exhibit slightly lower acidity than linear counterparts due to inductive effects of alkyl groups .
Enantiomeric Specificity :
- The (S)-enantiomer of the target compound may exhibit distinct biological interactions compared to racemic mixtures (e.g., in chiral environments like enzyme binding) .
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